



Application Note: A Robust HPLC-UV Method for the Quantification of Fenethazine

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Compound of Interest		
Compound Name:	Fenethazine	
Cat. No.:	B1672500	Get Quote

AN-HPLC-028

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fenethazine is a phenothiazine derivative with antihistaminic and sedative properties. Accurate and reliable quantification of Fenethazine in bulk drug and pharmaceutical formulations is crucial for quality control and regulatory compliance. While specific validated HPLC methods for Fenethazine are not widely published, this application note presents a proposed method developed by adapting established protocols for structurally similar phenothiazine compounds such as Promethazine and Fluphenazine.[1][2][3][4] This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection, a common and robust technique for the analysis of pharmaceutical compounds.[5][6] The described protocol is intended as a comprehensive starting point for method development and validation in a research or quality control setting.

Principle

The method is based on reversed-phase chromatography, where the separation of **Fenethazine** from potential impurities or excipients is achieved on a non-polar stationary phase (C18 column). The mobile phase consists of a mixture of an aqueous buffer and an organic solvent.[7] Isocratic elution is employed for its simplicity and reproducibility. Quantification is



performed by monitoring the UV absorbance at a specific wavelength and comparing the peak area of the sample to that of a certified reference standard.

Experimental Protocols

- 1. Instrumentation and Chromatographic Conditions
- System: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.[8]
- Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 μm particle size).
- Mobile Phase: A filtered and degassed mixture of Acetonitrile and 25mM Potassium Phosphate buffer (pH adjusted to 7.0 with phosphoric acid) in a 50:50 (v/v) ratio.[4]
- Flow Rate: 1.0 mL/min.[4][9]
- Injection Volume: 20 μL.
- Column Temperature: 30°C.[1][10]
- Detection Wavelength: 254 nm. This is a common wavelength for phenothiazine derivatives; however, it is recommended to determine the absorption maximum (λmax) by scanning a standard solution of Fenethazine from 200-400 nm.[2][3][10][11]
- 2. Preparation of Solutions
- Diluent: Mobile phase is used as the diluent for all standard and sample preparations.
- Standard Stock Solution (100 μg/mL): Accurately weigh approximately 10 mg of **Fenethazine** reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution.[12]
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to achieve concentrations ranging from approximately 1 μg/mL to 50 μg/mL for linearity studies.



- 3. Sample Preparation (for a Tablet Formulation)
- Weighing: Weigh and finely powder no fewer than 20 tablets to ensure homogeneity.
- Extraction: Accurately weigh a portion of the powder equivalent to 10 mg of Fenethazine and transfer it to a 100 mL volumetric flask.
- Dissolution: Add approximately 70 mL of diluent and sonicate for 15 minutes to facilitate the extraction of the active ingredient.
- Dilution: Allow the solution to cool to room temperature and dilute to the mark with the diluent. Mix thoroughly.
- Filtration: Filter a portion of the solution through a 0.45 μm syringe filter to remove any undissolved excipients, discarding the first few milliliters of the filtrate.[13] The resulting solution has a theoretical concentration of 100 μg/mL.
- Final Dilution: Further dilute the filtered solution with the diluent as needed to bring the concentration within the linear range of the calibration curve.

4. System Suitability

Before initiating the analysis, the chromatographic system's suitability must be verified. Inject the working standard solution (e.g., $10 \mu g/mL$) six times. The system is deemed ready for analysis if the following criteria are met:

- Tailing Factor: Not more than 2.0.
- · Theoretical Plates: Not less than 2000.
- Relative Standard Deviation (%RSD) of Peak Areas: Not more than 2.0%.
- 5. Analytical Procedure
- Construct a calibration curve by injecting each working standard solution in triplicate. Plot the mean peak area against the concentration and perform a linear regression analysis.
- Inject the prepared sample solution in triplicate.



• Calculate the concentration of **Fenethazine** in the sample using the linear regression equation derived from the calibration curve.

Data Presentation

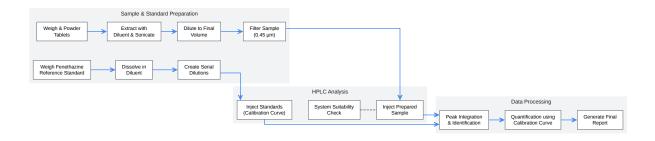
The following table summarizes the target validation parameters for this analytical method, based on typical performance characteristics outlined in ICH guidelines and observed for similar compounds.[8][10]



Parameter	Target Specification	Description
Linearity (R²)	≥ 0.999	The coefficient of determination for the calibration curve over the specified concentration range. [9]
Accuracy (% Recovery)	98.0% - 102.0%	The closeness of the measured value to the true value, assessed by spike recovery studies.
Precision (%RSD)	≤ 2.0%	The degree of scatter between a series of measurements, assessed at intra-day and inter-day levels.[3]
Limit of Detection (LOD)	~0.1 μg/mL	The lowest amount of analyte in a sample which can be detected but not necessarily quantitated.
Limit of Quantification (LOQ)	~0.4 μg/mL	The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[9]
Specificity	No Interference	The ability to assess the analyte unequivocally in the presence of components which may be expected to be present (e.g., excipients, degradation products).

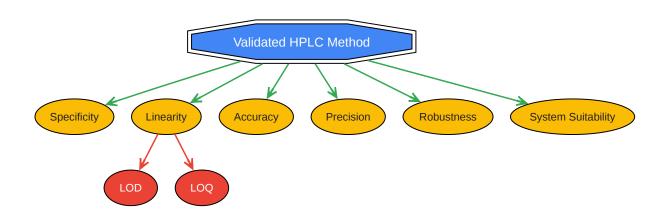
Visualizations





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Caption: General workflow for the HPLC quantification of Fenethazine.



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Caption: Key parameters for HPLC method validation according to ICH guidelines.



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